6,7-dimethoxy-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline
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Overview
Description
6,7-Dimethoxy-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is a complex organic compound that belongs to the class of quinazolines. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with dimethoxy groups and an azetidine ring linked to an imidazole moiety, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. The dimethoxy groups are introduced through methylation reactions, while the azetidine and imidazole moieties are incorporated via nucleophilic substitution reactions. Common reagents used in these reactions include methyl iodide for methylation and various azetidine and imidazole derivatives for substitution reactions. The reaction conditions often involve the use of polar solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and azetidine moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various halogenated reagents in polar solvents like DMSO or acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce partially or fully reduced derivatives .
Scientific Research Applications
6,7-Dimethoxy-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-anilinoquinoline: Known for its potent inhibitory activity against tyrosine kinases.
1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one: A selective sigma-2 receptor ligand with antinociceptive effects
Uniqueness
What sets 6,7-dimethoxy-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for both research and potential therapeutic applications .
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]quinazoline |
InChI |
InChI=1S/C18H21N5O2/c1-12-19-4-5-22(12)8-13-9-23(10-13)18-14-6-16(24-2)17(25-3)7-15(14)20-11-21-18/h4-7,11,13H,8-10H2,1-3H3 |
InChI Key |
JUCJMWFIGNUYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
Origin of Product |
United States |
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